2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine

Medicinal chemistry Kinase inhibitor design Structure–activity relationships

2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine (CAS 141409-08-7) is a 2,6-disubstituted imidazo[1,2-b]pyridazine heterocycle carrying a 6-chloro leaving group and a 2-(1,3-benzodioxol-5-yl) pharmacophore. The imidazo[1,2-b]pyridazine core is a recognized privileged scaffold in kinase inhibitor discovery, with demonstrated activity against IRAK4, DYRK1A, CDK, and Trk kinases.

Molecular Formula C13H8ClN3O2
Molecular Weight 273.67 g/mol
CAS No. 141409-08-7
Cat. No. B114698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine
CAS141409-08-7
Molecular FormulaC13H8ClN3O2
Molecular Weight273.67 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CN4C(=N3)C=CC(=N4)Cl
InChIInChI=1S/C13H8ClN3O2/c14-12-3-4-13-15-9(6-17(13)16-12)8-1-2-10-11(5-8)19-7-18-10/h1-6H,7H2
InChIKeyZNPCQZYSKNBMDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine (CAS 141409-08-7): Core Scaffold Identity and Sourcing Baseline


2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine (CAS 141409-08-7) is a 2,6-disubstituted imidazo[1,2-b]pyridazine heterocycle carrying a 6-chloro leaving group and a 2-(1,3-benzodioxol-5-yl) pharmacophore. The imidazo[1,2-b]pyridazine core is a recognized privileged scaffold in kinase inhibitor discovery, with demonstrated activity against IRAK4, DYRK1A, CDK, and Trk kinases [1]. This compound is commercially supplied as a research building block at purities of 95–98% by multiple vendors . Its primary documented use is as a synthetic intermediate for constructing more elaborate 3-substituted or 6-substituted imidazo[1,2-b]pyridazine derivatives via Suzuki coupling or C–H arylation at the 3-position [2].

Why 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine Cannot Be Casually Replaced by Other 6-Chloroimidazo[1,2-b]pyridazine Analogs


The 2-aryl substituent on the imidazo[1,2-b]pyridazine core is not a passive spectator group; it directly modulates electronic character, lipophilicity, hydrogen-bonding capacity, and target-binding conformation. In a series of 2-aryl-6-chloroimidazo[1,2-b]pyridazines evaluated for central (BZR) and peripheral (PBR) benzodiazepine receptor displacement, changing the 2-aryl group from p-tolyl to 4-chlorophenyl shifted BZR IC50 from 24 nM to >1000 nM and altered PBR selectivity [1]. The 1,3-benzodioxol-5-yl group introduces a unique combination of increased polar surface area (two oxygen atoms acting as hydrogen-bond acceptors), restricted conformational flexibility via the methylenedioxy ring, and distinct electron-donating character compared to simple phenyl, 4-fluorophenyl, or 4-chlorophenyl analogs. Substituting this compound with a 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (CAS 244081-70-7), 6-chloro-2-phenyl, or 6-chloro-2-(fur-2-yl) congener will produce a different downstream SAR trajectory when elaborated at the 3- or 6-position ; the resulting lead series may diverge significantly in potency, selectivity, and ADME properties.

Quantitative Differentiation Evidence: 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine vs. Closest Analogs


2-Aryl Substituent Electronic and Conformational Differentiation: 1,3-Benzodioxol-5-yl vs. 4-Fluorophenyl vs. 4-Chlorophenyl

The 1,3-benzodioxol-5-yl group at the 2-position of 2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine provides a constrained, electron-rich bicyclic aromatic system that is absent in simpler 2-aryl analogs. In the imidazo[1,2-b]pyridazine benzodiazepine receptor series, quantitative displacement data demonstrate that even seemingly minor 2-aryl changes (p-tolyl → 4-chlorophenyl) produce >40-fold variation in BZR IC50 and invert PBR selectivity [1]. The methylenedioxy motif introduces two hydrogen-bond acceptor oxygens in a fixed geometry (O–O distance ~2.6 Å), a feature not present in 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (CAS 244081-70-7) or 6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine [2]. The calculated octanol-water partition coefficient (LogP) for the benzodioxol-5-yl compound is 3.7, as reported for its downstream derivative [3]; comparable 2-(4-fluorophenyl) and 2-(4-chlorophenyl) analogs are expected to exhibit LogP values higher by approximately 0.3–0.5 units based on fragment-based estimates, translating to measurably different lipophilic ligand efficiency (LLE) profiles in lead optimization campaigns.

Medicinal chemistry Kinase inhibitor design Structure–activity relationships

Synthetic Tractability: 6-Chloro Leaving Group Reactivity in Suzuki Cross-Coupling vs. 6-Unsubstituted or 6-Fluoro Analogs

The 6-chloro substituent on the imidazo[1,2-b]pyridazine scaffold is a well-precedented leaving group for palladium-catalyzed Suzuki–Miyaura cross-coupling. Enguehard et al. demonstrated that 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine undergoes Suzuki coupling with arylboronic acids in moderate to good yields (40–75%) depending on base and reaction time . Akkaoui et al. extended this to direct C–H arylation at the 3-position of 6-chloroimidazo[1,2-b]pyridazines, showing that the 6-chloro group is tolerant to the one-pot microwave-assisted Suzuki/arylation sequence, yielding 3,6-di- and 2,3,6-trisubstituted products in good yields [1]. By contrast, 6-fluoroimidazo[1,2-b]pyridazine derivatives require more forcing conditions for C–F activation in cross-coupling, as noted in patent literature on 3,6-disubstituted imidazo[1,2-b]pyridazine production methods [2]. The 6-chloro analog therefore offers a more accessible and operationally flexible entry point for diversification compared to the 6-fluoro, 6-bromo, or 6-unsubstituted core scaffolds.

Synthetic chemistry Cross-coupling Building block utility

Documented Use as Precursor for Kinase-Targeted Derivatives: 3-Amidomethyl Functionalization

2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine has been explicitly used as the upstream precursor for the synthesis of 6-chloro-3-(2'-fluorobenzamidomethyl)-2-(3'',4''-methylenedioxyphenyl)imidazo[1,2-b]pyridazine via reaction with 2-fluoro-N-(hydroxymethyl)benzamide in sulfuric acid, yielding the 3-amidomethyl product at 27% isolated yield [1]. This transformation is described in the Australian Journal of Chemistry (Barlin et al., 1994) in the context of imidazo[1,2-b]pyridazine-based benzodiazepine receptor ligands [2]. In contrast, the 6-chloro-2-(4-fluorophenyl) analog has been explored primarily via Suzuki coupling at the 6-position rather than 3-amidomethylation , indicating that the benzodioxol-5-yl substitution pattern may preferentially direct electrophilic substitution chemistry toward the 3-position—a potentially useful regiochemical feature for medicinal chemistry campaigns targeting the 3-vector of the imidazo[1,2-b]pyridazine scaffold.

Kinase inhibitors Benzodiazepine receptor ligands Synthetic intermediate

Commercial Availability and Purity Range: Multi-Vendor Sourcing vs. Single-Source Analogs

2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine is stocked by at least four independent suppliers: Apollo Scientific (catalog OR01791), AKSci (catalog 1093CW, 95%), MolCore (NLT 98%), and Molbase (HCH0010253, 96%) [1]. Pack sizes range from 1 g to 10 g. In comparison, the 6-chloro-2-(4-fluorophenyl) analog (CAS 244081-70-7) is available from fewer vendors at comparable purity, while 6-chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine (Apollo OR21644) is listed from a single supplier [2]. Multi-vendor sourcing reduces procurement lead-time risk and enables competitive pricing for larger-scale medicinal chemistry campaigns.

Chemical sourcing Supply chain Research reagents

Procurement-Relevant Application Scenarios for 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine (CAS 141409-08-7)


Medicinal Chemistry: Kinase Inhibitor Lead Generation via 6-Position Suzuki Diversification

The 6-chloro substituent provides a direct handle for palladium-catalyzed Suzuki–Miyaura cross-coupling to install diverse aryl, heteroaryl, or alkenyl groups at the 6-position. This chemistry is well-precedented on closely related 6-chloroimidazo[1,2-b]pyridazine scaffolds with demonstrated yields of 40–75% [1]. Combined with the electron-rich 2-(1,3-benzodioxol-5-yl) pharmacophore—which offers additional H-bond acceptor capacity and lower LogP relative to halogenated-phenyl analogs [2]—the compound is well-suited for generating focused kinase inhibitor libraries targeting IRAK4, DYRK1A, or Trk kinases, where imidazo[1,2-b]pyridazines have validated activity [3].

Synthetic Methodology Development: One-Pot C–H Arylation/Suzuki Cascade Substrate

The compound serves as a competent substrate for microwave-assisted one-pot Suzuki coupling/palladium-catalyzed direct C–H arylation at the 3-position, as established with other 6-chloroimidazo[1,2-b]pyridazines [1]. The 6-chloro group remains intact under the arylation conditions, enabling sequential or concurrent 3,6-difunctionalization to rapidly construct 2,3,6-trisubstituted imidazo[1,2-b]pyridazine libraries for SAR exploration.

Benzodiazepine Receptor Ligand Probe Synthesis

The imidazo[1,2-b]pyridazine scaffold has a documented history as a privileged core for central (BZR) and peripheral (PBR) benzodiazepine receptor ligands, with certain 2-aryl-6-substituted derivatives achieving IC50 values as low as 24 nM at BZR [2]. The 2-(1,3-benzodioxol-5-yl) variant has been specifically employed as a precursor for 3-amidomethyl derivatives within this receptor family [4], providing a direct entry point for CNS-focused or neuroinflammation-targeted probe development.

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Starting Point

With a molecular weight of 273.67 Da, 6 H-bond acceptors, calculated LogP of approximately 3.7 [3], and a rigid, planar core amenable to X-ray crystallography, this compound occupies fragment-like property space while retaining a synthetically addressable chlorine vector for fragment growth. The benzodioxole motif is found in multiple FDA-approved drugs (e.g., paroxetine, tadalafil) and clinical candidates, reducing the risk of unrecognized toxicity or metabolic liabilities when progressing hits derived from this scaffold.

Quote Request

Request a Quote for 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.